molecular formula C15H15N3O2S B2481520 (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-28-4

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2481520
CAS No.: 2035001-28-4
M. Wt: 301.36
InChI Key: IXZRXHRHDHOBII-ONEGZZNKSA-N
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Description

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a complex structure with a pyrimidine ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidin-4-yloxy intermediate, which is then reacted with a pyrrolidine derivative. The final step involves the formation of the enone structure through a condensation reaction with a thiophene derivative.

  • Step 1: Synthesis of Pyrimidin-4-yloxy Intermediate

      Reagents: Pyrimidine, alkyl halide

      Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), reflux

  • Step 2: Formation of Pyrrolidine Derivative

      Reagents: Pyrrolidine, appropriate electrophile

      Conditions: Solvent (e.g., THF), room temperature

  • Step 3: Condensation Reaction

      Reagents: Thiophene derivative, enone precursor

      Conditions: Acid or base catalyst, solvent (e.g., ethanol), reflux

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

      Reagents: Oxidizing agents such as KMnO4 or H2O2

      Conditions: Aqueous or organic solvents, controlled temperature

  • Reduction: Reduction reactions can be used to modify the double bond or other functional groups.

      Reagents: Reducing agents such as NaBH4 or LiAlH4

      Conditions: Solvent (e.g., ethanol), room temperature or reflux

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Nucleophiles or electrophiles depending on the desired substitution

      Conditions: Solvent (e.g., DMSO), varying temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
  • (E)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
  • (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Uniqueness

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-6-12(10-18)20-14-5-7-16-11-17-14/h1-5,7,9,11-12H,6,8,10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRXHRHDHOBII-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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